Methyl 2-(2,4-difluorophenyl)acetate
Overview
Description
Methyl 2-(2,4-difluorophenyl)acetate is an organic compound with the molecular formula C9H8F2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions, and the carboxyl group is esterified with methanol
Mechanism of Action
Target of Action
Methyl 2-(2,4-difluorophenyl)acetate is a chemical compound with the formula C9H8F2O2 It is known that difluorophenyl compounds are often used in the synthesis of pharmaceuticals and agrochemicals, suggesting that they may interact with a variety of biological targets .
Mode of Action
Difluorophenyl compounds are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis
Biochemical Pathways
It’s worth noting that difluorophenyl compounds can be involved in various biochemical reactions, including carbon-carbon bond formation . These reactions are fundamental to many biological processes, suggesting that the compound could potentially affect a wide range of pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As such, it’s difficult to outline its impact on bioavailability. The compound’s molecular weight (18616 g/mol ) and its physical form (yellow to brown liquid ) may influence its pharmacokinetic properties.
Result of Action
Given its potential involvement in carbon-carbon bond formation , it may play a role in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, its physical form as a liquid may influence its solubility and, consequently, its interaction with biological targets.
Biochemical Analysis
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,4-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2,4-difluorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2,4-difluorobenzyl chloride with sodium acetate in the presence of a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with methanol and an acid catalyst to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-difluorophenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(2,4-difluorophenyl)acetic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Substitution: Nucleophilic aromatic substitution reactions often require a polar aprotic solvent like dimethyl sulfoxide (DMSO) and elevated temperatures.
Major Products Formed
Hydrolysis: 2-(2,4-difluorophenyl)acetic acid and methanol.
Reduction: 2-(2,4-difluorophenyl)ethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,4-difluorophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of fluorinated polymers and materials with unique properties such as increased thermal stability and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3,5-difluorophenyl)acetate: Similar structure but with fluorine atoms at the 3 and 5 positions.
Methyl 2-(2,6-difluorophenyl)acetate: Fluorine atoms at the 2 and 6 positions.
Methyl 2-(4-fluorophenyl)acetate: Only one fluorine atom at the 4 position.
Uniqueness
Methyl 2-(2,4-difluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. The 2,4-difluoro substitution pattern may confer distinct electronic and steric properties, affecting the compound’s behavior in chemical reactions and its potential biological activity.
Properties
IUPAC Name |
methyl 2-(2,4-difluorophenyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJRCJPFUFWIJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679269 | |
Record name | Methyl (2,4-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95299-17-5 | |
Record name | Methyl 2,4-difluorobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95299-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2,4-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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